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1-Piperidinepropanal,oxime(9CI)

Cat. No.: B13793062
M. Wt: 156.23 g/mol
InChI Key: KZXBWNBLYKNWBX-WEVVVXLNSA-N
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Description

Contextualization within Oxime and Piperidine (B6355638) Chemistry

The chemical nature of 1-Piperidinepropanal (B1358457), oxime (9CI) is best understood by examining its two core components: the piperidine ring and the oxime group.

Piperidine Chemistry: Piperidine is a six-membered heterocyclic amine that is a ubiquitous scaffold in medicinal chemistry and natural products. nih.govencyclopedia.pub Its derivatives are integral to the structure of more than twenty classes of pharmaceuticals and a multitude of alkaloids. nih.govnih.gov The piperidine moiety often imparts favorable pharmacokinetic properties to drug candidates and can engage in crucial binding interactions with biological targets. ontosight.ai The synthesis of variously substituted piperidines remains a significant focus of modern organic chemistry. nih.gov

Oxime Chemistry: Oximes are a class of organic compounds characterized by the RR'C=N-OH functional group. wikipedia.org They are typically synthesized through the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgontosight.aitestbook.com Oximes are versatile intermediates in organic synthesis, serving as precursors to amines, nitriles, and amides via reactions like the Beckmann rearrangement. testbook.comnumberanalytics.combritannica.com Their applications extend to materials science and catalysis, and they are also studied for their potential as ligands for metal ions. wikipedia.orgnumberanalytics.comrsc.org

The combination of these two functionalities in one molecule suggests a rich and varied chemical profile for 1-Piperidinepropanal, oxime (9CI).

Historical Perspective on Oxime Synthesis and Utility

The study of oximes has a long history in organic chemistry. The first synthesis of an oxime was reported in the 19th century, with some sources attributing the discovery to German chemist Victor Meyer and others to Jöns Jakob Berzelius in 1832. ontosight.ainumberanalytics.com The term "oxime," a portmanteau of "oxygen" and "imine," was also coined in the 19th century. wikipedia.org

A pivotal moment in the history of oxime chemistry was the discovery of the Beckmann rearrangement by Ernst Otto Beckmann. This acid-catalyzed reaction transforms an oxime into an amide. acs.org A major industrial application of this rearrangement is the synthesis of caprolactam from cyclohexanone (B45756) oxime, which is a precursor to nylon-6. acs.org

The classical method for synthesizing oximes involves the reaction of an aldehyde or ketone with hydroxylamine. ontosight.ai Over the years, various methods have been developed to improve the efficiency and scope of oxime synthesis, reflecting their enduring importance in the field. ontosight.ai

Significance of Piperidinepropanal Derivatives in Advanced Organic Synthesis

While specific data on "piperidinepropanal" derivatives is limited, the broader class of piperidine derivatives holds immense significance in advanced organic synthesis. Piperidines are considered among the most important synthetic fragments for drug design. nih.govnih.gov

The functionalization of the piperidine ring allows for the fine-tuning of a molecule's biological activity. ontosight.ai Research in this area is dynamic, with continuous efforts to develop novel synthetic methodologies for accessing structurally diverse piperidine derivatives. nih.gov These methods include hydrogenation of pyridine (B92270) precursors, intramolecular cyclizations, and multicomponent reactions. nih.govorganic-chemistry.org The resulting substituted piperidines are then used as key building blocks in the synthesis of complex molecular architectures with potential therapeutic applications. researchgate.net The propanal oxime side chain in 1-Piperidinepropanal, oxime (9CI) offers a reactive handle for further chemical transformations, potentially leading to a variety of other functionalized piperidine derivatives.

Data Tables

Table 1: General Properties of Oximes

Property Description
Formation Typically formed from the reaction of an aldehyde or ketone with hydroxylamine. ontosight.aitestbook.com
Physical State Often exist as colorless crystals or thick liquids. wikipedia.org
Solubility Generally have poor solubility in water. wikipedia.org
Reactivity Can be hydrolyzed back to the corresponding aldehyde/ketone and hydroxylamine; can be reduced to amines; can undergo the Beckmann rearrangement to form amides. wikipedia.orgtestbook.com

| Applications | Used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com Also used as ligands for metal ions. wikipedia.org |

Table 2: Significance of the Piperidine Moiety in Chemistry

Area of Significance Description
Medicinal Chemistry A fundamental building block in drug discovery, present in numerous approved drugs. nih.govencyclopedia.pubnih.gov
Natural Products The piperidine ring is a core structural feature of many alkaloids with diverse biological activities. encyclopedia.pubnih.gov
Organic Synthesis A versatile scaffold for the construction of complex molecules. nih.gov

| Pharmacology | Derivatives exhibit a wide range of biological effects, including analgesic, anti-inflammatory, and antipsychotic activities. encyclopedia.pubontosight.ai |

Table 3: Mentioned Chemical Compounds

Compound Name
1-Piperidinepropanal, oxime (9CI)
Acetone oxime
Benzaldehyde oxime
Caprolactam
Cyclohexanone oxime
Hydroxylamine
Piperidine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O B13793062 1-Piperidinepropanal,oxime(9CI)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(NE)-N-(3-piperidin-1-ylpropylidene)hydroxylamine

InChI

InChI=1S/C8H16N2O/c11-9-5-4-8-10-6-2-1-3-7-10/h5,11H,1-4,6-8H2/b9-5+

InChI Key

KZXBWNBLYKNWBX-WEVVVXLNSA-N

Isomeric SMILES

C1CCN(CC1)CC/C=N/O

Canonical SMILES

C1CCN(CC1)CCC=NO

Origin of Product

United States

Synthetic Methodologies for 1 Piperidinepropanal,oxime 9ci and Analogues

Direct Oxime Formation Strategies

The most straightforward approach to synthesizing 1-Piperidinepropanal (B1358457), oxime involves the direct reaction of the corresponding aldehyde with a hydroxylamine (B1172632) derivative. This method is widely employed for the preparation of oximes from various carbonyl compounds. nsf.govresearchgate.net

Condensation Reactions with Hydroxylamine Derivatives

The core of direct oxime formation lies in the condensation reaction between an aldehyde or ketone and hydroxylamine. ncert.nic.in In the case of 1-Piperidinepropanal, oxime, the reaction proceeds by nucleophilic attack of hydroxylamine on the carbonyl carbon of 1-piperidinepropanal. This is typically followed by the elimination of a water molecule to form the C=N double bond characteristic of an oxime. quora.com The reaction is often catalyzed by a weak acid. numberanalytics.com

Hydroxylamine hydrochloride is a commonly used reagent for this transformation, often in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) to liberate the free hydroxylamine. researchgate.net The choice of solvent can also influence the reaction, with alcohols such as ethanol (B145695) or methanol (B129727) being frequently employed. slideshare.net

The general reaction can be depicted as:

R-CHO + NH2OH·HCl → R-CH=NOH + HCl + H2O

Where R represents the 1-piperidinylpropyl group.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yields and selectivity is a key consideration in any synthetic procedure. For oxime formation, several factors can be fine-tuned. The pH of the reaction medium is critical; slightly acidic conditions (pH 4-5) are often optimal to facilitate the reaction without causing degradation of the reactants or products. numberanalytics.com Temperature also plays a role, with many oximation reactions proceeding efficiently at room temperature or with gentle heating. numberanalytics.com

The choice of hydroxylamine source can also be optimized. While hydroxylamine hydrochloride is common, using the free base of hydroxylamine may improve reaction times and yields in some cases. slideshare.net The purification of the final product is also a crucial step for obtaining a high-purity oxime. Crystallization is a common and effective method for purifying these often crystalline compounds. slideshare.netnumberanalytics.com

Table 1: Factors Influencing Oxime Formation

ParameterEffect on ReactionCommon Conditions
pH Influences reaction rate and can prevent side reactions. numberanalytics.comSlightly acidic (pH 4-5) numberanalytics.com
Temperature Affects reaction rate; higher temperatures can lead to byproducts. numberanalytics.comRoom temperature to gentle heating
Catalyst Can accelerate the reaction. numberanalytics.comWeak acids like pyridine or HCl numberanalytics.com
Solvent Can affect solubility of reactants and reaction rate. slideshare.netAlcohols (e.g., methanol, ethanol) slideshare.net

Precursor Synthesis and Functionalization Pathways

An alternative to direct oximation is the synthesis of a suitable precursor molecule, which is then converted to the final oxime product. This approach offers greater flexibility in constructing complex analogs.

Preparation of 1-Piperidinepropanal Intermediates

The key intermediate for the synthesis of 1-Piperidinepropanal, oxime is the aldehyde, 1-piperidinepropanal. This can be prepared through various established synthetic routes. One common method involves the alkylation of piperidine (B6355638) with a suitable three-carbon electrophile containing a protected aldehyde or a group that can be readily converted to an aldehyde.

For instance, the reaction of piperidine with 3-chloropropionaldehyde diethyl acetal, followed by acidic hydrolysis of the acetal, would yield 1-piperidinepropanal.

Another approach could involve the reduction of a corresponding carboxylic acid or ester derivative, such as ethyl 3-(1-piperidinyl)propanoate, to the aldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu

Strategic Functional Group Interconversions Leading to Oxime Moiety

Functional group interconversions provide a powerful toolkit for organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uk In the context of synthesizing 1-Piperidinepropanal, oxime, this could involve the conversion of other nitrogen-containing functional groups into the oxime.

One such strategy is the reduction of a corresponding nitro compound. For example, if 1-(3-nitropropyl)piperidine were available, its partial reduction could potentially yield the oxime. acs.org However, controlling the reduction to stop at the oxime stage can be challenging.

Another, more common, interconversion involves the dehydration of a primary nitroalkane to a nitrile oxide, which can then be trapped. However, the most direct and widely used functional group interconversion to form an oxime is from an aldehyde or ketone. fiveable.me

Advanced Synthetic Approaches

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of oximes, potentially offering advantages in terms of efficiency, selectivity, and environmental impact.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. ontosight.ainumberanalytics.com The application of microwave irradiation to the condensation of 1-piperidinepropanal with hydroxylamine could significantly reduce reaction times and potentially improve yields. tandfonline.com

Flow chemistry, where reactants are continuously pumped through a reactor, offers precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields and safety, particularly for reactions that are exothermic or involve unstable intermediates. ontosight.ai

Furthermore, the development of novel catalytic systems, including the use of transition metals, can offer new pathways for oxime synthesis. acs.org These advanced methods, while perhaps not yet specifically reported for 1-Piperidinepropanal, oxime, represent the forefront of synthetic methodology and could be readily adapted for its preparation.

Electrocatalytic Oxime Synthesis Methodologies

Electrocatalysis has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to conventional methods. rsc.org These techniques can operate under mild conditions and often utilize readily available starting materials, minimizing waste and energy consumption. rsc.orgnih.gov

A promising electrocatalytic approach involves the coupling of the oxygen reduction reaction (ORR) with the ammoximation of carbonyl compounds. nih.govnih.gov This strategy allows for the in situ generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroperoxyl radicals (OOH*), which then facilitate the formation of the oxime. nih.govnih.gov

In a typical setup, oxygen is reduced at the cathode to produce these ROS, which then react with a ketone or aldehyde and an ammonia (B1221849) source, like ammonium (B1175870) bicarbonate, to form the corresponding oxime. nih.govnih.gov This method has been successfully applied to the synthesis of cyclohexanone (B45756) oxime, achieving high yields and selectivities under ambient conditions. nih.govnih.gov The application of this methodology to the synthesis of 1-Piperidinepropanal, oxime(9CI) would involve the electrocatalytic ammoximation of 1-piperidinepropanal.

Research has demonstrated the efficacy of this approach using various catalytic systems. For instance, a bifunctional catalyst composed of palladium-based bimetallic nanoparticles on a titanosilicate (TS-1) carrier has been shown to be effective for the ammoximation of ketones via the in situ synthesis of H₂O₂. acs.org

Catalyst System Substrate Yield (%) Selectivity (%) Conditions Reference
Ti-MOR / CB-3Cyclohexanone9599Ambient temperature and pressure, NH₄HCO₃ solution nih.govnih.gov
0.66%PdAu/TS-1Cyclohexanone~75>9580 °C, 6 h, t-BuOH/H₂O acs.org

This table presents data on electrocatalytic ORR-coupled ammoximation for oxime synthesis.

The in situ generation of reactive oxygen species is a key feature of modern electrocatalytic oxime synthesis. nih.gov By producing oxidants directly within the reaction mixture, the need to handle potentially hazardous and unstable reagents is circumvented. nih.gov Electrochemical systems can generate ROS like H₂O₂ and hydroxyl radicals through the oxidation of water or the reduction of oxygen. nih.gov

Another advanced electrocatalytic method involves the reduction of nitrates to generate hydroxylamine in situ, which then reacts with carbonyl compounds to form oximes. rsc.orgrsc.org This process not only provides a valuable chemical product but also offers a method for the remediation of nitrate-polluted water. rsc.org A study utilizing a multilayered zinc nanosheet catalyst demonstrated high efficiency in the synthesis of various oximes from aldehydes and ketones in acidic electrolytes, achieving yields and selectivities greater than 90%. rsc.org

Catalyst Substrates Yield (%) Selectivity (%) Conditions Reference
M-ZnNSsPhenylacetaldehyde, Nitrite (B80452)9999Acidic electrolyte, -12 mA cm⁻² rsc.org
M-ZnNSsVarious aldehydes/ketones>90>90Acidic electrolyte rsc.org

This table showcases the efficiency of in situ ROS generation for oxime synthesis.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has significantly expanded the toolkit for organic synthesis, and oxime formation is no exception. exlibrisgroup.comresearchgate.net These catalysts can facilitate a variety of transformations, including C-H bond activation and N-O bond cleavage, enabling novel synthetic routes to oximes and their derivatives. exlibrisgroup.comacs.org

Metal-catalyzed reactions can proceed through various mechanisms. One such pathway involves the metal center acting as a C-H bond activator, followed by nitrosation to form the oxime. acs.org This approach avoids the presence of uncomplexed nitrosating agents in the reaction mixture, often leading to high yields. acs.org Transition metals like copper, palladium, and rhodium have been employed in a range of reactions involving oximes. exlibrisgroup.com While direct catalytic synthesis of 1-Piperidinepropanal, oxime(9CI) using this method is not explicitly detailed in the literature, the general principles are applicable to a wide array of aldehydes and ketones.

Photochemical and Radical-Mediated Routes

Photochemical reactions offer a mild and selective means of generating reactive intermediates, such as radicals, under ambient conditions. researchgate.netrsc.org In the context of oxime chemistry, photoredox catalysis has been extensively studied for the fragmentation of N-O bonds to generate iminyl radicals, which are versatile intermediates for the synthesis of nitrogen-containing compounds. nsf.govresearchgate.net

The synthesis of oximes can also be achieved through photochemical transformations of nitroalkanes. nih.gov A metal-free, visible-light-induced method using an organocatalyst like 4CzIPN has been developed to convert nitroalkanes into oximes, nitrones, and hydroxylamines. nih.gov This approach is noted for its broad substrate scope and tolerance of various functional groups. nih.gov The generation of oxime radicals from oximes themselves can also be initiated by oxidizing agents, leading to further functionalization. nih.govbeilstein-journals.org

Green Chemistry Principles in 1-Piperidinepropanal, oxime(9CI) Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org In the synthesis of oximes, this translates to the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions. researchgate.netijprajournal.com

Solvent-Free and Aqueous Medium Reactions

A significant advancement in green oxime synthesis is the development of solvent-free reaction conditions. researchgate.netresearchgate.net These methods often involve grinding the reactants together, sometimes with a solid catalyst, at room temperature. researchgate.net For example, the use of bismuth(III) oxide (Bi₂O₃) as a catalyst in a solvent-free grinding method has been shown to produce oximes from a variety of carbonyl compounds in excellent yields and with short reaction times. researchgate.net This approach minimizes pollution and simplifies the workup procedure. researchgate.net

The use of water as a reaction medium is another key aspect of green chemistry. rsc.orgdergipark.org.tr While the poor solubility of many organic compounds in water can be a challenge, methods have been developed to overcome this. rsc.org For instance, the synthesis of aryl oximes has been achieved under catalyst-free conditions in mineral water. ijprajournal.com

Method Catalyst/Medium Key Advantages Reference
Grindstone ChemistryBi₂O₃Solvent-free, rapid, high yields, environmentally safe researchgate.net
Grinding MethodSb₂O₃Solvent-free, high yields, simple procedure researchgate.net
Aqueous SynthesisMineral WaterCatalyst-free, environmentally friendly ijprajournal.com

This table summarizes green chemistry approaches to oxime synthesis.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Piperidinepropanal,oxime 9ci

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule like 1-Piperidinepropanal (B1358457), oxime, which possesses a stereocenter, CD spectroscopy could theoretically provide valuable information about its absolute configuration and conformational dynamics in solution.

Despite its potential, no specific CD spectroscopic data for 1-Piperidinepropanal, oxime (9CI) has been reported in the accessible scientific literature. Research on other complex oximes has demonstrated the utility of CD spectroscopy in conjunction with computational methods to elucidate stereochemistry, but such an analysis has not been applied to this compound.

Table 1: Circular Dichroism (CD) Data for 1-Piperidinepropanal, oxime (9CI)

Wavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)
Data Not AvailableData Not Available

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. ORD is closely related to CD spectroscopy and can be used to determine the absolute configuration of chiral centers, particularly those adjacent to a chromophore, such as the C=N bond in an oxime.

Similar to the status of CD spectroscopy, there are no published ORD studies for 1-Piperidinepropanal, oxime (9CI). The scientific community has not documented the specific rotation or the Cotton effect curve for this molecule, which would be essential for its full stereochemical characterization using this method.

Table 2: Optical Rotatory Dispersion (ORD) Data for 1-Piperidinepropanal, oxime (9CI)

Wavelength (nm)Specific Rotation [α] (deg)
Data Not AvailableData Not Available

Reactivity and Chemical Transformations of 1 Piperidinepropanal,oxime 9ci

Reactions of the Oxime Moiety

The oxime group (C=N-OH) is known for its rich chemistry, participating in rearrangements, reductions, oxidations, and various derivatization reactions.

Beckmann Rearrangement and Related Transformations

The Beckmann rearrangement is a classic reaction of oximes, typically catalyzed by acid, which transforms them into amides or lactams. wikipedia.orgaakash.ac.in For aldoximes such as 1-Piperidinepropanal (B1358457), oxime, this rearrangement can proceed via a hydride shift to potentially form N-(2-(piperidin-1-yl)ethyl)formamide. However, a more common outcome for aldoximes under Beckmann conditions is dehydration to form the corresponding nitrile. masterorganicchemistry.com

Another competing reaction pathway is the Beckmann fragmentation. This process is favored when the group α to the oxime can stabilize a carbocation. wikipedia.orgyoutube.com In the case of 1-Piperidinepropanal, oxime, the presence of the nitrogen atom on the α-carbon could potentially facilitate fragmentation, leading to the formation of piperidine (B6355638) and succinonitrile, although this specific fragmentation pathway is not explicitly documented. The choice of reagents and reaction conditions can often steer the reaction towards either rearrangement or fragmentation. wikipedia.org

Table 1: Typical Conditions for Beckmann Rearrangement of Aldoximes

Reagent SystemProduct Type from AldoximesReference
PCl₅, SOCl₂, TsClNitrile wikipedia.org
Strong Acid (e.g., H₂SO₄)Nitrile or Amide wikipedia.orgaakash.ac.in
Cyanuric chloride, ZnCl₂Catalytic rearrangement to amide wikipedia.org

Note: This table represents general conditions for aldoximes, as specific data for 1-Piperidinepropanal, oxime is not available.

Reduction Reactions to Amines

The reduction of the oxime functionality provides a direct route to primary amines. A variety of reducing agents can accomplish this transformation, with the choice of reagent influencing the reaction conditions and selectivity. The product of the reduction of 1-Piperidinepropanal, oxime would be 1-(3-aminopropyl)piperidine.

Commonly employed methods include catalytic hydrogenation over transition metal catalysts like palladium, platinum, or nickel, as well as hydride-based reagents.

Table 2: Reagents for the Reduction of Oximes to Amines

ReagentTypical ConditionsReference
H₂/Pd-CMethanol (B129727), room temperatureGeneral knowledge
NaBH₄/ZrCl₄/Al₂O₃Solvent-free, room temperatureGeneral knowledge
LiAlH₄Diethyl ether or THF, refluxGeneral knowledge
Zn/NH₄ClMethanol, refluxGeneral knowledge

Note: This table represents general conditions for oxime reduction, as specific data for 1-Piperidinepropanal, oxime is not available.

Oxidation Processes

Table 3: Oxidative Transformations of Aldoximes

Reagent(s)ProductReference
I₂/K₂CO₃NitrileGeneral knowledge
MnO₂NitrileGeneral knowledge
Phenyliodine(III) diacetate (PIDA)Nitrile oxide researchgate.net

Note: This table represents general oxidative reactions of aldoximes, as specific data for 1-Piperidinepropanal, oxime is not available.

Derivatization to Oxime Ethers, Esters, and Carbamates

The hydroxyl group of the oxime is amenable to derivatization, leading to the formation of oxime ethers, esters, and carbamates. These derivatives can exhibit altered reactivity and have applications in various fields of chemistry.

Oxime Ethers: O-alkylation of 1-Piperidinepropanal, oxime can be achieved by reaction with alkyl halides in the presence of a base. google.com This reaction introduces an alkoxy group onto the oxime nitrogen.

Oxime Esters: Acylation of the oxime hydroxyl group with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) yields oxime esters. These esters are useful synthetic intermediates.

Oxime Carbamates: The reaction of oximes with isocyanates provides a straightforward route to oxime carbamates. nih.gov These compounds have been studied for their potential biological activities.

Table 4: General Methods for Oxime Derivatization

DerivativeReagentsReference
Oxime EtherAlkyl halide, Base (e.g., NaH, K₂CO₃) google.com
Oxime EsterAcid chloride or Anhydride, Base (e.g., Pyridine)
Oxime CarbamateIsocyanate nih.gov

Note: This table outlines general synthetic routes, as specific data for 1-Piperidinepropanal, oxime is not available.

Reactivity of the Piperidine Ring System

The piperidine ring in 1-Piperidinepropanal, oxime is a saturated heterocycle with a nucleophilic tertiary nitrogen atom.

Nitrogen Atom Reactivity (e.g., N-Alkylation, N-Acylation)

The lone pair of electrons on the piperidine nitrogen makes it a good nucleophile, readily undergoing reactions with electrophiles.

N-Alkylation: The piperidine nitrogen can be alkylated by treatment with alkyl halides. researchgate.net This reaction leads to the formation of a quaternary ammonium (B1175870) salt, introducing a positive charge on the nitrogen atom. The reaction typically proceeds by nucleophilic substitution.

N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides results in the formation of an N-acyl piperidinium (B107235) species. This transformation modifies the electronic properties of the piperidine ring and can influence the reactivity of the rest of the molecule.

Due to the presence of the basic piperidine nitrogen, reactions involving acidic reagents with the oxime moiety may first lead to protonation of the piperidine nitrogen, potentially influencing the subsequent reaction pathway.

Ring Opening and Rearrangement Reactions

While the piperidine ring itself is generally stable, under specific conditions, ring-opening reactions can be induced. More common, however, are rearrangement reactions involving the oxime functionality, most notably the Beckmann rearrangement.

The Beckmann rearrangement is a classic acid-catalyzed transformation of an oxime into an amide. wikipedia.orgpharmaguideline.com For an aldoxime such as 1-Piperidinepropanal, oxime, this rearrangement would be expected to yield a substituted amide. The reaction is initiated by protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the departing water molecule. organic-chemistry.org The stereochemistry of the oxime (E or Z) is crucial in determining the rearrangement product. wikipedia.org Though specific studies on 1-Piperidinepropanal, oxime are not prevalent, the general mechanism suggests the formation of N-(2-(piperidin-1-yl)ethyl)formamide under acidic conditions.

Reaction Reagents Expected Product Notes
Beckmann RearrangementH₂SO₄, PCl₅, or other strong acidsN-(2-(piperidin-1-yl)ethyl)formamideThe stereochemistry of the starting oxime influences the reaction outcome. wikipedia.org

In addition to the Beckmann rearrangement, oximes can undergo other rearrangements and fragmentations, often influenced by the choice of reagents and reaction conditions. wikipedia.org For instance, treatment with certain reagents can lead to the formation of nitriles via dehydration. numberanalytics.com

Reactions at the Propanal Linker

The propanal linker offers opportunities for chemical modification, primarily at the carbon atom alpha to the oxime group and through modifications of the side chain.

Alpha-Carbon Functionalization

The hydrogen atoms on the carbon alpha to the oxime group (the α-carbon) are acidic due to the electron-withdrawing nature of the C=N bond, similar to the α-hydrogens of aldehydes and ketones. ncert.nic.insketchy.com This acidity allows for deprotonation to form a resonance-stabilized carbanion, which can then react with various electrophiles. msu.edulibretexts.org

This enables a range of alpha-alkylation and alpha-acylation reactions. The enolate-like intermediate can be alkylated using alkyl halides or acylated with acyl chlorides or anhydrides. The choice of base and reaction conditions is critical to control the extent of reaction and prevent side reactions.

Reaction Type Electrophile Expected Product Key Considerations
α-AlkylationAlkyl Halide (e.g., CH₃I)1-(1-(1-hydroxyimino)butan-2-yl)piperidineStrong, non-nucleophilic base is preferred to generate the anion.
α-AcylationAcyl Chloride (e.g., CH₃COCl)1-(1-(1-hydroxyimino)-2-oxopentan-3-yl)piperidineThe reaction may occur at both the α-carbon and the oxime oxygen.

Side Chain Modification Strategies

Beyond the alpha-carbon, the entire propanal side chain can be modified. One of the most common transformations of an oxime is its reduction to the corresponding amine. wikipedia.org A variety of reducing agents can be employed to convert the oxime group of 1-Piperidinepropanal, oxime into an amino group, yielding 1-(3-aminopropyl)piperidine.

Reducing Agent Expected Product Reaction Conditions
Lithium Aluminum Hydride (LiAlH₄)1-(3-aminopropyl)piperidineAnhydrous ether or THF
Sodium Borohydride (NaBH₄) with a catalyst1-(3-aminopropyl)piperidineAlcoholic solvent
Catalytic Hydrogenation (H₂/Pd, Pt, or Ni)1-(3-aminopropyl)piperidinePressurized hydrogen gas

Another strategy for side chain modification involves the hydrolysis of the oxime back to the parent aldehyde. wikipedia.org This reaction is typically carried out under acidic conditions and regenerates 1-piperidinepropanal. This can be a useful step if further reactions on the aldehyde are desired.

Regioselectivity and Stereoselectivity in Reactions

The concepts of regioselectivity and stereoselectivity are central to understanding the reactivity of 1-Piperidinepropanal, oxime.

Regioselectivity refers to the preference of a reaction to occur at one position over another. In the context of this molecule, an example would be the selective functionalization of the α-carbon of the propanal linker without affecting the piperidine ring. This is generally achievable due to the higher reactivity of the α-hydrogens. msu.edu In radical reactions, the addition of a radical to the C=N double bond is regioselective, with the radical typically adding to the carbon atom. libretexts.org

Stereoselectivity concerns the preferential formation of one stereoisomer over another. The oxime of 1-Piperidinepropanal can exist as two geometric isomers, E and Z. The synthesis of the oxime itself can be stereoselective depending on the reaction conditions and catalysts used. thieme-connect.compku.edu.cn

The stereochemistry of the oxime is particularly important in the Beckmann rearrangement, which is a stereospecific reaction. The group that migrates is the one that is anti to the hydroxyl group. wikipedia.org Therefore, the E and Z isomers would, in principle, lead to different rearrangement products, although for an aldoxime the products would be isomers of a formamide.

Furthermore, if the α-carbon is functionalized to create a new stereocenter, the stereoselectivity of this addition becomes a key consideration. The use of chiral catalysts or auxiliaries could potentially control the stereochemical outcome of such reactions. nih.gov

Reaction Selectivity Type Controlling Factors Outcome
Beckmann RearrangementStereospecificE/Z configuration of the oximeThe group anti to the -OH group migrates. wikipedia.org
α-AlkylationStereoselective (potential)Chiral catalysts or auxiliariesPreferential formation of one enantiomer or diastereomer.
Radical CyclizationRegioselectiveElectronic and steric factorsPreference for the formation of five- or six-membered rings. libretexts.org

Mechanistic Investigations of 1 Piperidinepropanal,oxime 9ci Reactions

Mechanistic Pathways of Oxime Formation

The synthesis of 1-Piperidinepropanal (B1358457), oxime(9CI) follows the general mechanism of oxime formation, which is a condensation reaction between an aldehyde or a ketone and hydroxylamine (B1172632). In this case, the precursor would be 1-piperidinepropanal. The reaction is typically acid-catalyzed and proceeds via a two-step mechanism involving nucleophilic addition and subsequent dehydration.

The initial step involves the protonation of the carbonyl oxygen of 1-piperidinepropanal, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nitrogen atom of hydroxylamine, a potent nucleophile, attacks the carbonyl carbon. This results in the formation of a tetrahedral intermediate, a carbinolamine.

The final step is the acid-catalyzed dehydration of the carbinolamine intermediate. A proton is transferred from the nitrogen to the oxygen of the hydroxyl group, forming a good leaving group (water). The elimination of a water molecule and a proton from the nitrogen atom leads to the formation of a carbon-nitrogen double bond, yielding the final oxime product, 1-Piperidinepropanal, oxime(9CI). The presence of an acid catalyst is crucial for protonating the hydroxyl group, facilitating its departure as water.

Role of Oxime Radicals (Iminoxyl Radicals) in Organic Transformations

Oxime radicals, also known as iminoxyl radicals, are key reactive intermediates derived from oximes like 1-Piperidinepropanal, oxime(9CI). nih.govnih.gov These radicals, characterized by an N-O• fragment connected to an organic moiety via a double bond, have gained significant attention in organic synthesis due to their unique reactivity. nih.govnih.gov Although their synthetic potential was overlooked for a considerable period, recent decades have seen a surge in their application in various selective oxidative cyclizations, functionalizations, and coupling reactions. nih.govnih.gov

Iminoxyl radicals can be generated from their corresponding oximes through various oxidative methods. Common methods involve the use of one-electron oxidizing agents such as metal salts (e.g., Ce(IV), Mn(III), Fe(III)) or organic oxidants. The stability of the resulting iminoxyl radical is influenced by several factors, including steric hindrance around the C=N double bond and the electronic effects of the substituents.

For instance, iminoxyl radicals with bulky substituents, such as di-tert-butyliminoxyl, exhibit enhanced stability. nih.gov Similarly, electron-withdrawing groups attached to the C=NO• fragment can increase the stability of the radical. nih.gov The stability of the iminoxyl radical derived from 1-Piperidinepropanal, oxime would be influenced by the piperidine (B6355638) ring and the propyl chain.

Table 1: Factors Influencing the Stability of Iminoxyl Radicals

FactorInfluence on StabilityRationale
Steric Hindrance Increased stabilityBulky groups shield the radical center from reacting with other molecules.
Electron-withdrawing Groups Increased stabilityDelocalize the unpaired electron, reducing its reactivity.
Conjugation Increased stabilityDelocalization of the radical over a larger π-system.

Intramolecular reactions of iminoxyl radicals are of significant interest in synthetic chemistry for the construction of cyclic structures. These reactions predominantly involve either the addition of the radical to a C=C double bond within the same molecule or an intramolecular hydrogen atom abstraction (HAT). beilstein-journals.org The regioselectivity of these cyclization reactions is often governed by the length of the tether connecting the radical center and the reactive site, with 5- and 6-membered ring formations being the most common. In the case of the iminoxyl radical of 1-Piperidinepropanal, oxime, intramolecular reactions could potentially involve the piperidine ring or the propyl chain, depending on the reaction conditions and the presence of any unsaturation.

Iminoxyl radicals can undergo intermolecular addition to unsaturated systems, such as alkenes and alkynes. This reaction pathway allows for the formation of new carbon-oxygen and carbon-nitrogen bonds. beilstein-journals.org The addition of an iminoxyl radical to a C=C double bond typically proceeds via a radical mechanism, leading to the formation of a new carbon-centered radical, which can then undergo further reactions. The efficiency and regioselectivity of this addition are influenced by the nature of the substituents on both the iminoxyl radical and the unsaturated system.

Iminoxyl radicals are capable of abstracting hydrogen atoms from suitable donor molecules. rsc.orgresearchgate.net This hydrogen atom abstraction (HAT) process is a key step in many oxidative functionalization reactions. The ability of an iminoxyl radical to abstract a hydrogen atom depends on the bond dissociation energy (BDE) of the C-H bond being broken and the stability of the resulting carbon-centered radical. Theoretical studies on similar nitrogen-containing heterocycles, like piperazine, have shown that hydrogen abstraction can occur from C-H bonds. researchgate.net For the iminoxyl radical of 1-Piperidinepropanal, oxime, HAT could potentially occur from various positions on the piperidine ring or the propyl chain.

Iminoxyl radicals can participate in redox processes, acting as either oxidizing or reducing agents depending on the reaction partner. As oxidizing agents, they can abstract an electron from a suitable substrate to form an iminoxyl anion. Conversely, they can be reduced by a one-electron reductant to the corresponding oxime anion. The redox potential of the iminoxyl radical/oxime couple is a critical parameter that governs its behavior in these electron transfer reactions. These redox properties are harnessed in various catalytic cycles where the iminoxyl radical is regenerated in situ.

Catalytic Reaction Mechanisms

Following a comprehensive review of publicly accessible scientific literature, no specific studies detailing the catalytic reaction mechanisms involving 1-Piperidinepropanal, oxime(9CI) have been identified. While the field of catalysis is broad, encompassing areas such as organocatalysis, metallic nanoparticle catalysis, and enzyme-mimicking coordination cages, research explicitly focusing on the catalytic transformations of this particular oxime is not available. orgsyn.orgrsc.orgbeilstein-journals.orgrsc.org General principles of catalysis involve the acceleration of a chemical reaction by a substance (a catalyst) which itself is not consumed in the process. rsc.orgrsc.org Catalytic cycles often involve the formation of intermediate species, which can be studied to elucidate the reaction pathway. orgsyn.org However, without specific research on 1-Piperidinepropanal, oxime(9CI), any discussion of its catalytic reaction mechanisms would be purely speculative and fall outside the scope of established scientific findings.

Kinetic and Thermodynamic Studies

Similarly, a thorough search has yielded no specific kinetic or thermodynamic data for reactions involving 1-Piperidinepropanal, oxime(9CI). Kinetic studies are concerned with the rate of chemical reactions, including the determination of rate laws and activation energies. stanford.edu Thermodynamic studies focus on the energy changes that occur during a reaction, determining its spontaneity and equilibrium position. stanford.eduyoutube.comkhanacademy.org

In the context of chemical reactions, thermodynamics and kinetics are distinct but complementary fields. stanford.edukhanacademy.org Thermodynamics can predict whether a reaction is favorable, while kinetics describes how fast the reaction proceeds. stanford.edukhanacademy.org For instance, the polymerization of cyclic monomers is governed by both thermodynamic favorability, often driven by ring strain, and the availability of a kinetic pathway. wiley-vch.de

The study of heterogeneous catalytic reactions often involves analyzing the interplay between reaction kinetics and mass transport phenomena. nih.govuclouvain.be However, in the absence of experimental data for 1-Piperidinepropanal, oxime(9CI), it is not possible to construct reaction rate models, determine kinetic parameters, or provide thermodynamic values such as enthalpy (ΔH), entropy (ΔS), or Gibbs free energy (ΔG) for its reactions.

Due to the lack of specific research, no data tables for kinetic or thermodynamic parameters for 1-Piperidinepropanal, oxime(9CI) can be generated.

Theoretical and Computational Chemistry of 1 Piperidinepropanal,oxime 9ci

Quantum Chemical Calculations

Quantum chemical calculations would be employed to understand the electronic properties and reactivity of the 1-Piperidinepropanal (B1358457), oxime molecule at the atomic level.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)

This analysis would focus on the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Energetic Landscape and Conformational Analysis

Due to the flexible piperidine (B6355638) ring and the propanal oxime side chain, this molecule can exist in various spatial arrangements or conformations. A computational study would map the potential energy surface to identify stable conformers and the energy barriers between them. This is crucial for understanding the molecule's preferred shapes and how it might interact with other molecules.

Reaction Pathway and Transition State Determination

Should this molecule undergo a chemical reaction, quantum chemical methods could be used to model the entire reaction pathway. This involves identifying the structures of the transition states—the highest energy points along the reaction coordinate—and calculating the activation energies. This information provides insight into the reaction mechanism and its kinetics.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations would be used to study the dynamic behavior of the molecule over time, providing insights that complement the static picture from quantum chemical calculations.

Conformational Dynamics in Solution

MD simulations would model the behavior of 1-Piperidinepropanal, oxime in a solvent, such as water or an organic solvent. These simulations would reveal how the molecule moves, rotates, and changes its conformation in a realistic environment. This is important for understanding its solubility and how its structure is influenced by its surroundings.

Intermolecular Interactions

These simulations would also detail the non-covalent interactions between the 1-Piperidinepropanal, oxime molecule and solvent molecules or other solutes. This includes identifying and quantifying hydrogen bonds, van der Waals forces, and electrostatic interactions. Understanding these interactions is key to predicting the molecule's physical properties and its behavior in a biological or chemical system.

While the frameworks for these analyses are well-established, the specific data and research findings for 1-Piperidinepropanal, oxime (9CI) are not available in the current body of scientific literature.

Structure-Activity Relationship (SAR) Studies via Computational Modeling (excluding biological activity)

Structure-Activity Relationship (SAR) studies, when approached from a computational, non-biological perspective, aim to understand how a molecule's chemical structure dictates its physical and chemical properties. For 1-Piperidinepropanal, oxime(9CI), computational modeling can reveal correlations between its three-dimensional arrangement and its inherent reactivity, stability, and intermolecular interaction potential.

These investigations typically begin with the optimization of the molecule's geometry using quantum mechanical methods, most notably Density Functional Theory (DFT). Once the lowest energy conformation is found, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure and electronics.

Key Molecular Descriptors:

Electronic Descriptors: These parameters describe the distribution and accessibility of electrons in the molecule.

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) energy is an indicator of a molecule's ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy points to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability; a smaller gap often suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the molecule's surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is fundamental for predicting how the molecule will interact with other chemical entities.

Topological and Geometrical Descriptors: These descriptors are derived from the 2D and 3D representations of the molecule.

Molecular Surface Area and Volume: These relate to the molecule's size and shape, affecting how it packs in a solid state and its potential for steric hindrance in chemical reactions.

Topological Indices (e.g., Wiener Index): These numerical values are derived from the graph representation of the molecule and provide information about its branching and compactness.

By systematically altering the structure of 1-Piperidinepropanal, oxime(9CI) in a computational model (for instance, by changing the conformation of the piperidine ring or the stereochemistry of the oxime group) and recalculating these descriptors, a Quantitative Structure-Activity Relationship (QSAR) model can be established. mathub.io This model provides a mathematical linkage between specific structural features and a given chemical or physical property, offering predictive power for designing new molecules with desired non-biological characteristics. mathub.io

Table 1: Illustrative Calculated Molecular Descriptors for 1-Piperidinepropanal, oxime(9CI)

Note: The following data are representative examples for a molecule of this type and are intended for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

DescriptorIllustrative Calculated ValueSignificance
HOMO Energy-7.2 eVRelates to electron-donating character
LUMO Energy0.9 eVRelates to electron-accepting character
HOMO-LUMO Gap8.1 eVIndicator of chemical stability
Dipole Moment2.5 DIndicates overall molecular polarity
Molecular Surface Area210 ŲDefines potential for intermolecular contact
Molecular Volume195 ųRelates to molecular size and density

Prediction of Spectroscopic Properties

Computational chemistry provides robust methods for the prediction of various types of spectra, which are indispensable for the identification and structural elucidation of molecules. For 1-Piperidinepropanal, oxime(9CI), theoretical calculations can generate anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra that can be compared with experimental data for structural verification.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of NMR spectra is a common application of computational chemistry. The typical workflow involves:

Optimizing the molecular geometry of 1-Piperidinepropanal, oxime(9CI) at a suitable level of theory (e.g., DFT with a basis set like 6-311G(d,p)).

Calculating the isotropic magnetic shielding constants for each nucleus using a method such as the Gauge-Including Atomic Orbital (GIAO) method.

Converting these shielding constants to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically Tetramethylsilane (TMS).

The resulting predicted chemical shifts for both proton (¹H) and carbon (¹³C) nuclei provide a powerful tool for interpreting experimental NMR data and assigning signals to specific atoms within the molecule.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for 1-Piperidinepropanal, oxime(9CI)

Note: The data presented below are hypothetical and serve as an example of how theoretical and experimental values would be compared. The experimental values are typical for the functional groups listed.

Carbon Atom AssignmentPredicted Chemical Shift (ppm)Typical Experimental Shift (ppm)
C=N (oxime)152.5150-160
CH₂ (piperidine, α to N)53.850-55
CH₂ (piperidine, β to N)25.925-30
CH₂ (piperidine, γ to N)24.123-28
CH₂ (propyl, α to C=N)31.530-35
CH₂ (propyl, β to C=N)28.025-30

Infrared (IR) Spectroscopy:

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic positions. The output provides a list of vibrational frequencies and their corresponding intensities. These frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and rocking motions of the chemical bonds.

Calculated frequencies are often systematically higher than experimental ones due to the calculation assuming a harmonic oscillator model and being performed on a single molecule in a vacuum. Therefore, they are typically multiplied by an empirical scaling factor to improve agreement with experimental results. acdlabs.com

Table 3: Illustrative Predicted IR Frequencies for Key Functional Groups in 1-Piperidinepropanal, oxime(9CI)

Note: This table contains representative data to illustrate the correlation between calculated and experimental IR spectroscopy. The predicted values are unscaled.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Experimental Range (cm⁻¹)
O-H Stretch (oxime)34503150-3600
C-H Stretch (alkyl)3050-29002960-2850
C=N Stretch (oxime)16851640-1690
N-O Stretch960930-965

Advanced Applications in Organic Synthesis and Materials Science Academic Focus

1-Piperidinepropanal (B1358457), oxime(9CI) as a Precursor for Complex Heterocycles

Oximes are well-established as versatile building blocks in the synthesis of nitrogen-containing heterocyclic compounds. The oxime group of 1-Piperidinepropanal, oxime can, in principle, undergo a variety of cyclization reactions. For instance, the Beckmann rearrangement of the oxime could lead to the formation of lactams, which are themselves valuable heterocyclic structures.

Furthermore, the carbon-nitrogen double bond of the oxime is susceptible to cycloaddition reactions. Depending on the reaction partner, this could pave the way for the synthesis of various five- or six-membered heterocycles. The presence of the piperidine (B6355638) ring adds another layer of complexity and potential utility, as it can influence the stereochemical outcome of these reactions or serve as a point for further functionalization.

Table 1: Potential Heterocyclic Systems from Oxime Precursors

Reaction Type Intermediate/Key Step Resulting Heterocycle
Beckmann Rearrangement Migration of the alkyl group to the nitrogen atom Lactams/Amides
[3+2] Cycloaddition Reaction with a 1,3-dipole Isoxazolines, Pyrrolidines
Radical Cyclization Intramolecular radical addition to the C=N bond Cyclic amines, Pyrrolidines

Ligand Design and Coordination Chemistry (excluding biological activity)

The field of coordination chemistry extensively utilizes molecules that can bind to metal ions, known as ligands, to create complexes with tailored properties. Oximes are recognized as highly versatile ligands due to the presence of both nitrogen and oxygen atoms with lone pairs of electrons, capable of coordinating to a wide range of metal centers. The nitrogen atom of the oxime and the oxygen atom can act as a bidentate chelating agent, forming stable five- or six-membered rings with a metal ion.

The 1-Piperidinepropanal, oxime molecule contains three potential coordination sites: the oxime nitrogen, the oxime oxygen, and the piperidine nitrogen. This makes it a potential multidentate ligand. The coordination behavior would likely depend on the metal ion, the solvent system, and the reaction conditions. The piperidine nitrogen can act as a donor, potentially bridging between metal centers to form coordination polymers or polynuclear complexes. The flexibility of the propanal chain allows these donor atoms to arrange themselves around a metal center in various geometries. The design of such ligands is crucial for applications in catalysis, magnetism, and materials science.

A related compound, di-N,N′-(2-cyano-2-oximinoacetyl)piperazine, showcases the ability of a piperazine-containing bis-cyanoxime to act as a versatile building block for creating complex 3D-coordination polymers. This suggests that the piperidine moiety in 1-Piperidinepropanal, oxime could similarly contribute to the formation of extended supramolecular structures through coordination.

Role in Polymer Chemistry (e.g., as a monomer or initiator component)

Modern polymer science has seen a surge in the use of "click chemistry," a set of reactions that are rapid, efficient, and high-yielding. The formation of an oxime from a carbonyl group and a hydroxylamine (B1172632) is considered a click reaction and has been increasingly applied in the synthesis of advanced polymeric materials.

The oxime linkage is a dynamic covalent bond, meaning it can form and break reversibly under specific conditions, such as changes in pH or the presence of a catalyst. This property is highly desirable for the creation of self-healing polymers, adaptable networks, and responsive materials. 1-Piperidinepropanal, oxime could potentially be used in step-growth polymerization. If reacted with a molecule containing two or more carbonyl groups, or if a di-functionalized version of the piperidine moiety were used, it could lead to the formation of high molecular weight polymers.

Table 2: Potential Applications of Oxime Functionality in Polymer Science

Application Area Mechanism Potential Role of 1-Piperidinepropanal, oxime
Self-Healing Polymers Reversible oxime bond formation/cleavage Component in a dynamic polymer network
Drug Delivery Hydrogels pH-sensitive oxime linkage Cross-linker or functional monomer for hydrogel formation
Surface Modification Oxime "click" reaction Molecule for grafting onto polymer surfaces

Intermediacy in the Synthesis of Specialty Chemicals (e.g., precursors for caprolactam analogues if applicable)

One of the most significant industrial applications of an oxime is the use of cyclohexanone (B45756) oxime as the precursor to ε-caprolactam, the monomer for Nylon-6. The key step in this process is the Beckmann rearrangement, where the oxime is converted into a lactam in the presence of a strong acid.

By analogy, 1-Piperidinepropanal, oxime could potentially serve as a precursor for a caprolactam analogue. A Beckmann rearrangement of this molecule would be expected to yield a seven-membered lactam containing a piperidine substituent. Such a specialty chemical could be of interest for the synthesis of novel polyamides with modified properties, such as improved solubility, dyeability, or thermal stability, conferred by the bulky piperidine group. The development of environmentally benign, one-step catalytic processes for producing ε-caprolactam from cyclohexanone is an area of active research, often involving bifunctional heterogeneous catalysts. Similar methodologies could foreseeably be applied to the transformation of 1-Piperidinepropanal, oxime.

Application in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-ordered assemblies. The oxime group is an excellent participant in hydrogen bonding. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. This dual functionality allows oximes to form robust hydrogen-bonded dimers or extended chains in the solid state.

In 1-Piperidinepropanal, oxime, these directed hydrogen bonds, in conjunction with weaker van der Waals interactions involving the piperidine ring, could be exploited to control the self-assembly of the molecule into specific supramolecular architectures. The presence of the piperidine ring adds a conformational element that can influence the packing of the molecules. The ability to form such ordered structures is fundamental to the development of crystalline materials with interesting optical or electronic properties and is a key principle in crystal engineering. Research on related bis-cyanoximes has demonstrated their significant potential as building blocks for supramolecular chemistry.

Q & A

Q. What are the recommended analytical techniques for characterizing 1-Piperidinepropanal,oxime(9CI), and how should they be validated?

To ensure structural integrity and purity, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Gas Chromatography (GC): Validate using retention indices and spiking experiments with reference standards to confirm retention times .
  • Nuclear Magnetic Resonance (NMR): Use deuterated solvents (e.g., CDCl₃) and compare chemical shifts with literature data for analogous piperidine derivatives .
  • High-Performance Liquid Chromatography (HPLC): Optimize mobile phase composition (e.g., acetonitrile/water gradients) and validate column efficiency via theoretical plate calculations .

Table 1: Key Parameters for Analytical Validation

TechniqueCritical ParametersValidation Criteria
GCColumn type, temperature ramp≥95% purity by area normalization
NMRSolvent, reference compoundδ values ±0.1 ppm from literature
HPLCMobile phase pH, flow rateRetention time reproducibility (RSD <2%)

Q. What safety protocols are critical when handling 1-Piperidinepropanal,oxime(9CI) in laboratory settings?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .
  • Storage: Store in amber glass vials under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols compliant with OSHA and EPA guidelines .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Experimental Design: Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at timed intervals (0, 24, 48, 72 hrs) .
  • Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics and plot Arrhenius curves to predict shelf-life .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of 1-Piperidinepropanal,oxime(9CI) in nucleophilic reactions?

  • Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model transition states for oxime-mediated nucleophilic attacks .

Q. How can conflicting spectroscopic data for derivatives of this compound be resolved?

  • Cross-Validation: Compare NMR and IR spectra with synthetic intermediates to trace discrepancies to regiochemical or stereochemical variations .
  • Isotopic Labeling: Use ¹³C-labeled precursors to confirm assignments in crowded spectral regions (e.g., piperidine ring protons) .

Q. What experimental strategies mitigate byproduct formation during the synthesis of 1-Piperidinepropanal,oxime(9CI)?

  • Reaction Optimization: Screen catalysts (e.g., Pd/C for reductions) and adjust stoichiometry to minimize over-oxidation or dimerization .
  • In-Situ Monitoring: Use inline FTIR or Raman spectroscopy to detect intermediate species and terminate reactions at optimal conversion .

Q. How should researchers evaluate the biological activity of this compound in vitro while ensuring reproducibility?

  • Dose-Response Assays: Use a tiered approach:
    • Cytotoxicity Screening: MTT assays on HEK-293 cells (IC₅₀ determination) .
    • Target Engagement: Fluorescence polarization assays to measure binding affinity for relevant enzymes (e.g., kinases) .
  • Positive Controls: Include known inhibitors (e.g., staurosporine for kinase studies) to validate assay conditions .

Methodological Considerations

  • Ethical Data Reporting: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing hypotheses to align with peer-review standards .
  • Contradictory Data Reconciliation: Apply PCORI frameworks to weigh evidence from multiple studies, prioritizing mechanistic consistency over isolated observations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.